5-(1H-1,2,3-triazol-1-yl)azepan-2-one
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Overview
Description
5-(1H-1,2,3-Triazol-1-yl)azepan-2-one is a heterocyclic compound that features a triazole ring fused to an azepanone structure. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3-triazol-1-yl)azepan-2-one typically involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as “click chemistry.” This reaction is carried out between an azide and an alkyne in the presence of a copper(I) catalyst. The reaction conditions often include the use of copper sulfate pentahydrate as the catalyst and sodium ascorbate as a co-catalyst in a solvent mixture of dimethylformamide (DMF) and water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of click chemistry, which are scalable and efficient, suggest that similar conditions could be adapted for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,3-Triazol-1-yl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
5-(1H-1,2,3-Triazol-1-yl)azepan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties
Industry: Utilized in the development of new materials, including polymers and supramolecular structures.
Mechanism of Action
The mechanism of action of 5-(1H-1,2,3-triazol-1-yl)azepan-2-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with various biological molecules, influencing their activity. For example, it can interact with enzymes, inhibiting their function and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: Another triazole-containing compound with applications in supramolecular chemistry.
1,2,3-Triazole Derivatives: A broad class of compounds with diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
5-(1H-1,2,3-Triazol-1-yl)azepan-2-one is unique due to its azepanone ring, which provides additional structural flexibility and potential for diverse chemical modifications. This makes it a valuable scaffold for drug development and materials science.
Properties
CAS No. |
2567497-59-8 |
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Molecular Formula |
C8H12N4O |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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